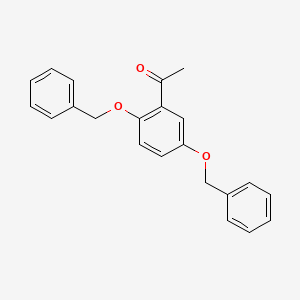
1-(2,5-Bis(benzyloxy)phenyl)ethanone
Overview
Description
1-(2,5-Bis(benzyloxy)phenyl)ethanone (1-BBPE) is a synthetic compound with a wide range of scientific applications. It is a type of phenyl ketone that is formed from the condensation of benzyl alcohol and acetophenone. The compound has been studied in the fields of biochemistry, physiology, and laboratory experiments.
Scientific Research Applications
Cancer Research: EGFR-TK Inhibition
“1-(2,5-Bis(benzyloxy)phenyl)ethanone” has been utilized in the synthesis of new oxadiazole and pyrazoline derivatives as promising EGFR-TK inhibitors . These compounds have shown potent anticancer activity against various human cancer cell lines, including HCT116, HepG-2, and MCF7. The compound’s ability to induce mitochondrial apoptotic pathways and increase the accumulation of reactive oxygen species (ROS) makes it a valuable asset in cancer pharmacology and therapy development.
Material Science: Ligand for Halogen Exchange Reactions
In material science, this compound serves as a ligand in halogen exchange reactions, which are crucial for the synthesis of complex molecules . Its role in these reactions can lead to the development of new materials with potential applications in electronics, pharmaceuticals, and nanotechnology.
Environmental Science: Analytical Applications
The compound’s properties are significant in environmental science, particularly in analytical chemistry. It can be used for the detection and quantification of environmental pollutants through techniques like NMR, HPLC, LC-MS, and UPLC . This is essential for monitoring and managing environmental health and safety.
Biochemistry: Study of Biological Pathways
“1-(2,5-Bis(benzyloxy)phenyl)ethanone” is also relevant in biochemistry for studying biological pathways and processes. Its interactions with various enzymes and receptors can help in understanding the mechanisms of diseases and the development of biochemical assays .
Pharmacology: Drug Development
In pharmacology, this compound is used in the development of new drugs. Its molecular structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a candidate for the creation of more effective and safer medications .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, “1-(2,5-Bis(benzyloxy)phenyl)ethanone” is used as a reference standard to ensure the accuracy and reliability of pharmaceutical testing. It helps in the calibration of instruments and validation of test methods, which is crucial for quality control in the pharmaceutical industry .
properties
IUPAC Name |
1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Bis(benzyloxy)phenyl)ethanone | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



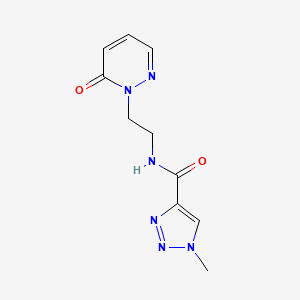

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)
![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)
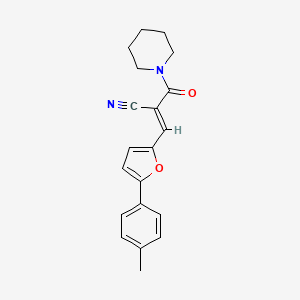
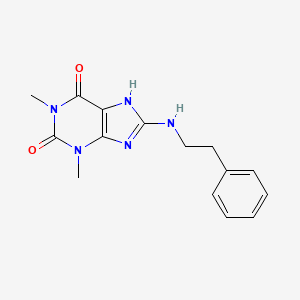
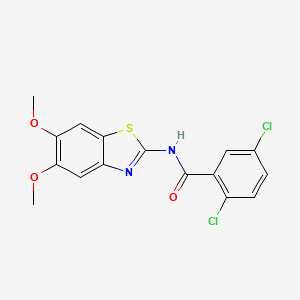

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
